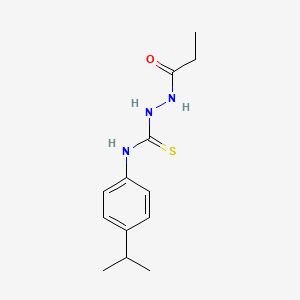![molecular formula C16H17NO2 B4628449 N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4628449.png)
N-[2-(4-methylphenoxy)ethyl]benzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives, such as N-[2-(4-methylphenoxy)ethyl]benzamide, often involves the preparation of compounds through reactions that include phenoxyalkyl, alkyl, and heteroarylmethyl groups as substituents. These processes highlight the versatility and complexity of synthesizing specific benzamide compounds with desired properties for further study or application (Kato et al., 1992).
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives can be conducted through various methods, including X-ray diffraction and density functional theory (DFT) calculations. These analyses provide detailed insights into the crystalline structure, molecular geometry, and electronic properties of the compounds, which are crucial for understanding their reactivity and potential applications (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide compounds undergo various chemical reactions, including interactions with other organic molecules to form complexes. These reactions are essential for the development of new materials with specific biological or chemical activities. The study of these reactions helps in the understanding of the compounds' chemical properties and their potential as bioactive molecules (Mostafa et al., 2023).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as melting points, solubility, and crystallization behavior, are significant for their characterization and application. These properties are determined through experimental studies and are critical for the compound's formulation and use in various fields (Limban et al., 2011).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including their reactivity, stability, and interactions with other chemical entities, are pivotal for their practical applications. Studies focusing on these aspects can lead to the development of compounds with tailored properties for specific uses (Sabbaghan & Hossaini, 2012).
Wissenschaftliche Forschungsanwendungen
Sigma Receptor Scintigraphy in Breast Cancer Diagnosis
Research by Caveliers et al. (2002) explored the application of a novel iodobenzamide, specifically N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, for visualizing primary breast tumors in humans through sigma receptor scintigraphy. The study demonstrated that this compound preferentially binds to sigma receptors overexpressed in breast cancer cells, offering a potential non-invasive diagnostic tool for identifying breast cancer presence with a notable tumor-to-background ratio (Caveliers et al., 2002).
Melanoma Metastases Detection
Maffioli et al. (1994) investigated the use of iodine-123-(S)-2-hydroxy-3-iodo-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl) methyl] benzamide ([123I]-(S)-IBZM) in detecting melanoma metastases. This study highlighted the potential of radiolabeled benzamides in identifying cutaneous lesions and pathologic lymph nodes associated with melanoma, pointing to a promising avenue for enhancing melanoma detection through specific tracer uptake mechanisms (Maffioli et al., 1994).
Disposition and Metabolism in Human Subjects
Research on the disposition and metabolism of SB-649868, a compound structurally related to benzamides, provided insights into the pharmacokinetics and metabolic pathways in humans. The study by Renzulli et al. (2011) detailed the elimination process, metabolic pathways, and the identification of principal circulating components in plasma, contributing to a deeper understanding of the pharmacological behavior of similar benzamide derivatives in human subjects (Renzulli et al., 2011).
Eigenschaften
IUPAC Name |
N-[2-(4-methylphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-13-7-9-15(10-8-13)19-12-11-17-16(18)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETHFWSPZSSQOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-(4-isopropylphenyl)propanoyl]amino}benzamide](/img/structure/B4628367.png)
![2,5-dichloro-N-methyl-N-{2-oxo-2-[2-(3-pyridinylcarbonyl)hydrazino]ethyl}benzenesulfonamide](/img/structure/B4628371.png)

![3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4628375.png)
![methyl 4-[5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4628382.png)
![6-(4-ethylphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628391.png)


![isopropyl 4-(aminocarbonyl)-3-methyl-5-{[3-(2-thienyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B4628403.png)


![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4628436.png)
![4-methyl-1-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B4628451.png)
